molecular formula C17H14N4O3S2 B12170791 N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12170791
M. Wt: 386.5 g/mol
InChI Key: WJHQNIWCGQQNDH-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both benzothiazole and thiazolopyrimidine moieties, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the condensation of o-aminothiophenol with methoxy-substituted aldehydes under acidic conditions.

    Formation of the Thiazolopyrimidine Moiety: The next step involves the synthesis of the thiazolopyrimidine ring. This can be achieved through the cyclization of appropriate thioamide and diketone precursors under basic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the benzothiazole and thiazolopyrimidine moieties. This can be achieved through the reaction of the two intermediates under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation would depend on the specific conditions used but could include sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products of reduction would depend on the specific conditions used but could include thiols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an anti-tubercular agent, the compound may inhibit the activity of enzymes involved in the synthesis of the bacterial cell wall, leading to cell death . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combined benzothiazole and thiazolopyrimidine structure, which contributes to its distinctive chemical properties and biological activities.

Properties

Molecular Formula

C17H14N4O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H14N4O3S2/c1-8-9(2)25-17-18-7-11(15(23)21(8)17)14(22)20-16-19-12-5-4-10(24-3)6-13(12)26-16/h4-7H,1-3H3,(H,19,20,22)

InChI Key

WJHQNIWCGQQNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C

Origin of Product

United States

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